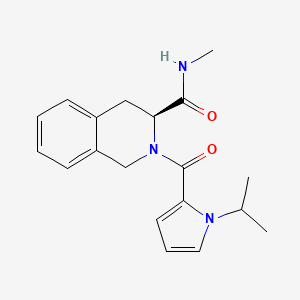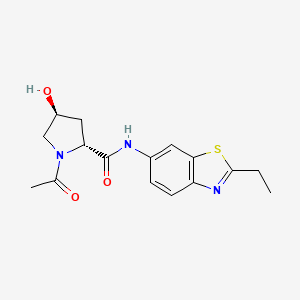![molecular formula C17H19N3O3 B7338767 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7338767.png)
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of agricultural research due to its potential use as a herbicide. HPPD inhibitors are a class of herbicides that have been shown to be effective against a wide range of weeds, making them an attractive alternative to traditional herbicides.
作用机制
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors work by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound). This enzyme is involved in the biosynthesis of plastoquinone, which is a key component of the electron transport chain in chloroplasts. By inhibiting the activity of this compound, this compound inhibitors disrupt the electron transport chain, leading to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their mode of action as herbicides. These compounds have been shown to cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In addition to their effects on plants, this compound inhibitors have also been shown to have some toxic effects on animals, including hepatotoxicity and nephrotoxicity.
实验室实验的优点和局限性
One of the main advantages of using 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors in lab experiments is their specificity for the this compound enzyme. This allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using this compound inhibitors in lab experiments is their potential toxicity to animals, which can make it difficult to study their effects in vivo.
未来方向
There are several future directions for research on 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors. One area of interest is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of this compound inhibitors, particularly in the treatment of cancer and Alzheimer's disease. Finally, there is also a need for further research on the biochemical and physiological effects of this compound inhibitors, particularly with respect to their potential toxicity to animals.
合成方法
The synthesis of 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors involves the reaction of a piperidine derivative with a pyridazinone derivative. The reaction is typically carried out using a combination of reagents and solvents, such as triethylamine and dichloromethane. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors have been extensively studied for their potential use as herbicides in agriculture. These compounds have been shown to be effective against a wide range of weeds, including those that are resistant to traditional herbicides. In addition to their use as herbicides, this compound inhibitors have also been investigated for their potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-7-8-14(21)11-19(12)17(23)15-9-10-16(22)20(18-15)13-5-3-2-4-6-13/h2-6,9-10,12,14,21H,7-8,11H2,1H3/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYIOXZSMSQVQS-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-[(2R)-oxolan-2-yl]methanone](/img/structure/B7338684.png)
![(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]morpholine-2-carboxamide](/img/structure/B7338685.png)
![[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7338692.png)
![N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7338702.png)
![(3S)-2-[3-(2,4-difluorophenyl)propanoyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338706.png)
![(3aR,7aS)-5-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-1-methyl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7338721.png)
![1-[3-[[[(2R,3R)-1,2-dimethylpyrrolidine-3-carbonyl]amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7338730.png)
![(6R)-6-[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7338732.png)
![1-[(3aR,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7338736.png)

![6-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-2-(2-methoxyethyl)pyridazin-3-one](/img/structure/B7338754.png)
![4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-3H-1,3-thiazol-2-one](/img/structure/B7338757.png)

![[(2R,5R)-5-hydroxy-2-methylpiperidin-1-yl]-(4-methyl-1-phenylpyrazol-3-yl)methanone](/img/structure/B7338773.png)
